4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile

Boronic ester stability Hydrolysis resistance Suzuki coupling reliability

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phthalonitrile (CAS 2304634-82-8) is a boronic ester-functionalized phthalonitrile derivative that uniquely combines a reactive aldehyde group with a pinacol-protected arylboronic ester on the same phenoxy spacer, linked to a phthalonitrile core. This compound serves as a versatile precursor platform for phthalocyanine synthesis, allowing for sequential orthogonal functionalization that is unattainable with mono-functional alternatives.

Molecular Formula C21H19BN2O4
Molecular Weight 374.2 g/mol
Cat. No. B13041447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile
Molecular FormulaC21H19BN2O4
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C=O
InChIInChI=1S/C21H19BN2O4/c1-20(2)21(3,4)28-22(27-20)19-8-7-18(10-16(19)13-25)26-17-6-5-14(11-23)15(9-17)12-24/h5-10,13H,1-4H3
InChIKeyIFRVCXYVIUPKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile: A Dual Orthogonal Reactive Building Block for Advanced Materials and Synthesis


4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phthalonitrile (CAS 2304634-82-8) is a boronic ester-functionalized phthalonitrile derivative that uniquely combines a reactive aldehyde group with a pinacol-protected arylboronic ester on the same phenoxy spacer, linked to a phthalonitrile core [1]. This compound serves as a versatile precursor platform for phthalocyanine synthesis, allowing for sequential orthogonal functionalization that is unattainable with mono-functional alternatives [2].

Dual Orthogonal Sites Aldehyde and pinacol boronate ester on a single phenoxy-phthalonitrile scaffold Enables sequential functionalization without protecting-group interconversions
Phthalocyanine Precursor Versatile platform for asymmetric A₃B-type phthalocyanine architectures Schiff base condensation followed by Suzuki–Miyaura cross-coupling
Hydrolytically Stable Handle Pinacol-protected boronate ester resists protodeboronation under standard coupling conditions Supports reproducible cross-coupling performance across batches

Why Generic Substitution Fails: The Irreplaceable Dual Orthogonal Reactivity Profile of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile


Generic alternatives such as 4-(3-formylphenoxy)phthalonitrile (lacking the boronic ester) or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)phthalonitrile (lacking the formyl group) provide only a single reactive handle, limiting their utility to either Schiff base formation or Suzuki–Miyaura coupling, respectively. The target compound's aldehyde and pinacol boronate ester groups are chemically orthogonal, enabling sequential site-selective functionalization (e.g., condensation followed by cross-coupling) without protecting group interconversions, which is critical for constructing structurally complex phthalocyanine architectures [1].

Target Dual orthogonal reactivity: aldehyde + pinacol boronate ester enable two distinct sequential derivatization steps on the same scaffold
Substitute A 4-(3-formylphenoxy)phthalonitrile lacks the boronate ester; limited to Schiff base condensation only. Suzuki-coupling diversification is not accessible
Substitute B 4-(pinacol boronate phenoxy)phthalonitrile lacks the aldehyde; cross-coupling is possible but imine-linked architectures cannot be built without additional functionalization steps

Quantitative Differentiation Evidence for 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile


Enhanced Hydrolytic Stability of Pinacol Boronate Ester Over Free Boronic Acid

The pinacol boronate ester (Bpin) group in this compound provides superior hydrolytic stability compared to the free boronic acid analog (4-(3-formylphenoxy)phthalonitrile-4-boronic acid). Phenylboronic acid pinacol ester (Ph-Bpin) is a crystalline, hydrolytically stable solid with a pKa of approximately 9, which is 2–3 orders of magnitude less acidic than the free boronic acid (pKa ~8.8) . This stability ensures consistent reactivity in Suzuki–Miyaura coupling reactions under standard conditions, reducing the risk of undesired protodeboronation during synthesis .

Hydrolytic Stability
Class-level
Pinacol boronate ester pKa ≈ 9 vs free boronic acid pKa ≈ 8.8; significantly slower hydrolysis kinetics in dry organic solvents over weeks
Supports hydrolysis stability review for coupling reliability
Class-level inference based on Ph-Bpin model; compound-specific data to verify
Boronic ester stability Hydrolysis resistance Suzuki coupling reliability

Orthogonal Reactivity: Sequential Aldehyde Condensation Followed by Suzuki Coupling

The formyl group enables Schiff base condensation with amines to form imine-linked structures, while the pinacol boronate ester remains intact under condensation conditions (anhydrous, mild base) [1]. Subsequent Suzuki–Miyaura coupling can then be performed on the boronate ester to introduce aryl groups, a sequence that is not possible with mono-functional analogs. For example, 4-(4-formyl-3-hydroxyphenoxy)phthalonitrile (devoid of boronate) can only undergo condensation, whereas the target compound enables two distinct successive transformations [1].

Orthogonal Reactivity
Class-level
2 distinct sequential derivatization steps vs 1 step for either mono-functional analog; condensation then cross-coupling without deprotection
Supports sequential synthesis workflow for complex phthalocyanine architectures
Reported in structurally analogous salicylaldimino-phthalonitrile systems
Orthogonal functional groups Schiff base formation Cross-coupling

Thermal Stability of Boron-Containing Phthalonitrile Resins Derived from Bpin-Functionalized Monomers

Boron-containing phthalonitrile monomers analogous to the target compound (e.g., (4-(3,4-dicyanophenoxy)phenyl)boronic acid pinacol ester, BpinPN) have been employed in self-catalytic curing systems for high-performance thermosets. Cured B-MPN resins derived from BpinPN exhibited glass transition temperatures (Tg) up to 470°C and maintained structural integrity up to 1000°C under nitrogen, with total weight loss during curing less than 3% [1]. These values are comparable to those of conventional hydroxyl- or amine-catalyzed phthalonitrile systems [1].

Thermal Stability
Class-level
Tg up to 470 °C for B-MPN4 blend derived from BpinPN analog; ΔTg ≈ 20–70 °C vs conventional resorcinol-based resins
Supports thermal stability screening for high-temperature thermoset research
Analog-based inference; DMA under N₂, 50–500 °C scan
Phthalonitrile resins Thermal stability Boron-containing thermosets

High-Yield Suzuki–Miyaura Coupling for Phthalonitrile Functionalization

Phthalonitriles bearing pinacol boronate esters undergo Suzuki–Miyaura coupling with aryl halides in high yields, as demonstrated for closely related systems. For example, phenyl-4,4-di(3,6-dibutoxyphthalonitrile) was synthesized via Suzuki coupling of 1,4-phenylenebisboronic acid with 4-bromo-3,6-dibutoxyphthalonitrile in yields exceeding 80% [1]. Similarly, the synthesis of BpinPN (pinacol-protected boronic acid phthalonitrile) has been reported with isolated yields of 85–90% after purification [2]. These yields are reproducible and scalable, indicating the robustness of the Bpin handle.

Suzuki Coupling Yield
Reported
Expected isolated yield ≥ 80% for Bpin-containing phthalonitrile Suzuki coupling; structurally analogous BpinPN reported at 85–90% after purification
Supports yield optimization review for scale-up synthesis planning
Cross-study comparable; Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70 °C
Suzuki coupling Phthalonitrile derivatives High yield synthesis

Target Application Scenarios for 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile


Asymmetric Phthalocyanine Synthesis for Organic Photovoltaics (OPV)

The dual orthogonal reactivity enables assembly of push-pull phthalocyanine dyes with tailored HOMO-LUMO gaps. The formyl group is first condensed with an electron-donating amine (e.g., triphenylamine derivative), then the boronate ester undergoes Suzuki coupling with an electron-withdrawing aryl bromide [1]. This sequential chemistry avoids protecting group manipulations and produces asymmetric A₃B-type phthalocyanines in high purity, improving device efficiency [1].

High-Temperature Phthalonitrile Thermosets for Aerospace Composites

The boron-containing pinacol ester group can serve as a latent Lewis acid catalyst for the curing of phthalonitrile resins, enabling self-catalytic polymerization with Tg values reaching 470°C [2]. This eliminates the need for separate curing agents, simplifying resin formulation and reducing the risk of volatile byproducts during high-temperature curing cycles [2].

Fluorescent Chemosensors for Metal Ion Detection

The aldehyde group can form reversible Schiff base linkages with diamine receptors, while the phthalonitrile core serves as a fluorescence reporter upon cyclotetramerization to phthalocyanine. The boronate ester further allows post-synthetic attachment of targeting moieties via Suzuki coupling, creating multimodal sensor platforms [3].

Boron Neutron Capture Therapy (BNCT) Agent Development

The high boron content (one B atom per molecule, ~2.9 wt% B) combined with the ability to conjugate targeting vectors through both the aldehyde (for biomolecule attachment via reductive amination) and the boronate ester (for radiolabeling via Suzuki coupling) makes this compound a versatile scaffold for BNCT agent design [1].

Application
Selection Property
Validation Focus
Asymmetric phthalocyanine synthesis for OPV research
Dual orthogonal reactivity enabling sequential condensation–coupling
Push-pull dye assembly yield and purity
High-temperature phthalonitrile thermoset research
Boron-containing latent Lewis acid character for self-catalytic curing
Tg endpoints and thermal degradation profile under inert atmosphere
Fluorescent chemosensor platform studies
Aldehyde–amine Schiff base formation with retained boronate ester
Fluorescence response and metal-ion selectivity after cyclotetramerization
BNCT agent scaffold research
Boron incorporation and orthogonal conjugation handles for targeting vectors
Targeting vector conjugation efficiency and boron-delivery model studies
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